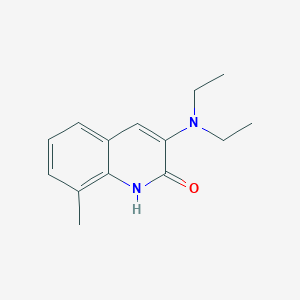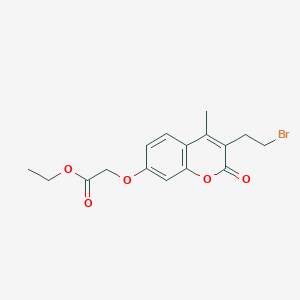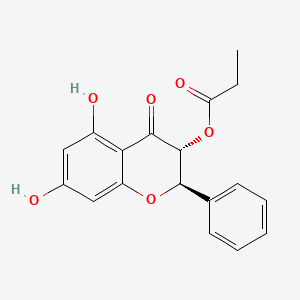
1-Hydroxy-o-carborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-o-carborane is a derivative of o-carborane, which is a type of polyhedral carbon-boron molecular cluster. These clusters are known for their unique three-dimensional aromaticity and icosahedral geometry.
Métodos De Preparación
1-Hydroxy-o-carborane can be synthesized through several methods. One common approach involves the palladium-catalyzed oxidative annulation of o-carborane with internal alkynes. This reaction is facilitated by regioselective B-H bond activation, leading to the formation of C,B-substituted carborane-fused oxaboroles . Another method involves the deboration of o-carborane followed by a capitation reaction with boron halides . These methods are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
1-Hydroxy-o-carborane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, boron halides, and controlled temperature and pressure settings. The major products formed from these reactions are typically C,B-substituted carborane derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-o-carborane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various functionalized carborane derivatives.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-o-carborane involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as a boron carrier, delivering boron atoms to cancer cells for BNCT. The boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, which selectively destroy cancer cells while sparing healthy tissue .
Comparación Con Compuestos Similares
1-Hydroxy-o-carborane is unique compared to other similar compounds due to its specific structural and electronic properties. Similar compounds include:
- 1,2-Dehydro-o-carborane
- 1,3-Dehydro-o-carborane
- 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf)
These compounds share some similarities in their structure and reactivity but differ in their specific applications and chemical behavior. For instance, this compound is particularly noted for its potential in BNCT and drug design, which sets it apart from other carborane derivatives .
Propiedades
Número CAS |
23987-99-7 |
|---|---|
Fórmula molecular |
C₂H₁₂B₁₀O |
Peso molecular |
160.23 |
Sinónimos |
1-Hydroxy-1,2-dicarba-closo-dodecaborane; o-Carboran-1-ol; 1,2-Dicarbadodecaboran(12)-1-ol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)



